molecular formula C9H19N B3278207 1-Ethylcycloheptan-1-amine CAS No. 67404-88-0

1-Ethylcycloheptan-1-amine

Cat. No.: B3278207
CAS No.: 67404-88-0
M. Wt: 141.25 g/mol
InChI Key: WJKBJDQVXXTCDN-UHFFFAOYSA-N
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Description

1-Ethylcycloheptan-1-amine is an organic compound with the molecular formula C9H19N It is a member of the amine family, characterized by the presence of an amino group attached to a cycloheptane ring with an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cycloheptanone with ethylamine. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

1-Ethylcycloheptan-1-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of amine metabolism and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethylcycloheptan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This compound may also modulate signal transduction pathways by altering the conformation of target proteins.

Comparison with Similar Compounds

    Cycloheptanamine: Lacks the ethyl substituent, resulting in different reactivity and biological activity.

    1-Methylcycloheptan-1-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic properties.

    Cyclohexylamine: Contains a six-membered ring, which affects its chemical behavior and applications.

Uniqueness: 1-Ethylcycloheptan-1-amine is unique due to its specific ring size and ethyl substituent, which confer distinct steric and electronic characteristics

Properties

IUPAC Name

1-ethylcycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-9(10)7-5-3-4-6-8-9/h2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKBJDQVXXTCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311765
Record name Cycloheptanamine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67404-88-0
Record name Cycloheptanamine, 1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67404-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanamine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylcycloheptan-1-amine
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